5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride
Overview
Description
5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2 and its molecular weight is 195.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to mechlorethamine , which is an alkylating agent used to treat various types of cancer . Alkylating agents work by binding to DNA in cancer cells, preventing them from dividing and growing .
Mode of Action
5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride, like other alkylating agents, works by binding to DNA. It forms covalent bonds with the DNA, causing cross-linking between the two DNA strands, making it impossible for the DNA to uncoil and separate. This, in turn, inhibits DNA replication and transcription, leading to cell death .
Biochemical Pathways
By cross-linking the DNA strands, it prevents the normal functioning of the DNA replication machinery, leading to cell death .
Pharmacokinetics
Alkylating agents like mechlorethamine are rapidly absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of this compound is the prevention of DNA replication and transcription in cancer cells, leading to cell death . This can lead to a reduction in the size of tumors and may slow the progression of the disease.
Properties
IUPAC Name |
5-(2-chloroethyl)-1-ethylpyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-2-10-7(3-5-8)4-6-9-10;/h4,6H,2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAZEDWQIXJUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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